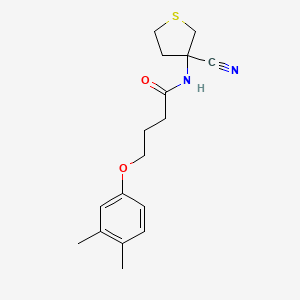

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and study of complex organic compounds like "N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide" contribute significantly to the field of medicinal chemistry and material science. These compounds often exhibit unique biological or chemical properties due to their intricate structures and functional groups.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and gradually introducing functional groups. For instance, the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, which shares the cyano and amide functional groups, was achieved in two steps, highlighting the impact of solvent choice on isotopic enrichment and the synthesis efficiency (Bazewicz et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and properties. X-ray crystallography studies, such as those on N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, reveal conformational details and the degree of nitrogen pyramidality, which could influence the compound's chemical behavior and interaction with biological targets (Shtamburg et al., 2011).

Chemical Reactions and Properties

Chemical reactions of compounds are influenced by their functional groups. The cyano group, for example, can participate in various reactions, including nucleophilic addition and the Strecker synthesis. A study on the direct transformation of N,N-dimethylformamide to -CN for cyanation of heteroarenes via C-H functionalization highlights innovative approaches to introducing cyano groups into aromatic compounds (Ding & Jiao, 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, solubility, and crystal structure, are essential for their practical application. These properties are determined by the compound's molecular structure and intermolecular interactions. For example, the study of butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐, provides data on its melting range, optical rotation, and solubility, which are vital for its use as a chiral organocatalyst (Noshi, 2014).

properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-4-(3,4-dimethylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-13-5-6-15(10-14(13)2)21-8-3-4-16(20)19-17(11-18)7-9-22-12-17/h5-6,10H,3-4,7-9,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXOOJMHXQJDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCSC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)